(9H-Fluoren-9-yl)methanethiol
Description
Historical Context and Emergence of Fluorene-Based Reagents in Chemical Synthesis
The journey of fluorene-based reagents began with the discovery of the parent compound, 9H-fluorene, a polycyclic aromatic hydrocarbon first isolated from coal tar in the 19th century. For many years, its chemistry was primarily of academic interest. This changed dramatically with the advent of modern synthetic methodologies, particularly in the field of peptide synthesis.
A landmark development occurred in the 1970s with the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han. nih.gov The Fmoc group, used for the protection of amines, revolutionized solid-phase peptide synthesis (SPPS). nih.govscispace.com Its key advantage was its base lability, allowing for its removal under mild conditions that did not affect other acid-labile protecting groups. This established the principle of "orthogonal protection," where different classes of protecting groups can be removed selectively without interfering with each other, a cornerstone of modern synthetic strategy. biosynth.comresearchgate.net The success of the Fmoc group paved the way for the development of other fluorene-based reagents, including (9H-Fluoren-9-yl)methanethiol, designed to offer similar advantages for protecting other functional groups.
Significance of the Thiol Moiety within the Fluorene (B118485) Scaffold for Diverse Chemical Transformations
The thiol group (-SH) of this compound is the cornerstone of its functionality, primarily as the fluorenylmethyl (Fm) protecting group for the side chain of cysteine, a sulfur-containing amino acid. researchgate.netrsc.org The unique reactivity of cysteine's thiol group makes its protection essential during peptide synthesis to prevent undesired side reactions, such as oxidation to form disulfide bonds or alkylation. rsc.org
The Fm group is valued for its specific cleavage conditions. Like the related Fmoc group, it is removed by treatment with a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). researchgate.netbeilstein-journals.org This property makes it orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group and many side-chain protecting groups that are removed with strong acid at the final stage of synthesis. biosynth.comresearchgate.net The Fm group was first described as a base-labile cysteine protecting group in 1982 and was incorporated into solid-phase peptide synthesis in 1986. researchgate.net
A notable and illustrative aspect of its chemistry is the phenomenon of N-Fmoc→S-Fm transprotection. beilstein-journals.orgnih.gov Under certain basic conditions, the dibenzofulvene byproduct generated during the deprotection of an N-terminal Fmoc group can react with a free cysteine thiol in the same molecule. beilstein-journals.orgnih.gov The cysteine thiolate anion, a potent nucleophile, attacks the dibenzofulvene, resulting in the unexpected formation of an S-Fm protected cysteine. beilstein-journals.orgresearchgate.net This side reaction highlights the reactivity of the system and has been studied to control its occurrence by modifying the concentration and type of base used for deprotection. beilstein-journals.orgnih.gov For instance, standard SPPS deprotection conditions using 20% piperidine in DMF generally lead to complete removal of the N-Fmoc group without significant transprotection. beilstein-journals.org
| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions | Orthogonality |
|---|---|---|---|---|
| Fluorenylmethyl | Fm | (9H-Fluoren-9-yl)methyl | Base-labile (e.g., 50% piperidine in DMF) researchgate.net | Orthogonal to acid-labile groups (e.g., Boc, tBu) |
| Trityl | Trt | Triphenylmethyl | Acid-labile (e.g., TFA) | Orthogonal to base-labile groups (e.g., Fmoc) |
| Acetamidomethyl | Acm | CH₂NHCOCH₃ | Heavy metal ions (e.g., Hg(II), Ag(I)), followed by H₂S; or Iodine | Orthogonal to both acid- and base-labile groups |
| tert-Butyl | tBu | -C(CH₃)₃ | Strong acid (e.g., TFA) | Orthogonal to base-labile groups (e.g., Fmoc) |
Current Research Trajectories and Future Prospects of this compound in Academic Disciplines
The primary application of this compound, via its use as the Fm protecting group, remains firmly rooted in advanced peptide and protein synthesis. Its utility is particularly evident in the synthesis of complex peptides containing multiple cysteine residues, where regioselective disulfide bond formation is required. By employing an orthogonal protection strategy, chemists can selectively deprotect specific cysteine residues for directed disulfide bond formation while others remain masked.
Current research continues to leverage this capability for the chemical synthesis of biologically active peptides, small proteins, and their analogs for therapeutic and diagnostic applications. The ability to construct complex disulfide-rich peptides, which are common in venoms, hormones, and growth factors, relies heavily on a robust toolbox of orthogonal protecting groups, with the Fm group playing a significant role.
Future prospects are tied to the expanding frontiers of chemical biology and materials science. The synthesis of precisely defined peptide-based materials, conjugates, and molecular probes often requires sophisticated protection schemes. The specific cleavage properties of the Fm group ensure its continued relevance in these areas. As the demand for more complex and sensitive synthetic targets grows, the strategic application of well-established tools like this compound will remain indispensable for academic and industrial researchers.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHVORUHWLKKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957753-00-3 | |
| Record name | 957753-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Insights into Reactions Involving 9h Fluoren 9 Yl Methanethiol and Its Derivatives
Investigation of Amide Bond Formation Mechanisms Mediated by Thioacids
Thioacids, which can be conveniently generated in situ from (9H-Fluoren-9-yl)methyl (Fm) thioesters, are valuable reagents for amide bond formation. nih.gov The lability of the Fm group to piperidine (B6355638) allows for the mild release of the corresponding thiocarboxylate, which can then participate in various coupling reactions. nih.gov
Alternative Mechanisms Proceeding Through Thiatriazoline Intermediates
The reaction between thioacids and azides to form amides has been shown to proceed through different mechanistic pathways depending on the electronic nature of the azide (B81097). acs.org For electron-rich azides, the reaction is believed to occur via an anion-accelerated [3+2] cycloaddition between the thiocarboxylate and the azide, leading to a thiatriazoline intermediate. acs.org In contrast, highly electron-poor azides are proposed to react through a bimolecular union of the terminal nitrogen of the azide with the sulfur of the thiocarboxylate, forming a linear adduct which then cyclizes to the thiatriazoline. acs.org The decomposition of these neutral thiatriazoline intermediates to the final amide product is thought to occur via a retro-[3+2] cycloaddition. acs.org
Role of Thiocarboxylates in Reactions with Isocyanates and Isothiocyanates
Thiocarboxylates, readily prepared from the cleavage of 9-fluorenylmethyl (Fm) thioesters, react efficiently with isocyanates and isothiocyanates at room temperature to form amides. nih.govacs.org The general mechanism likely involves the nucleophilic attack of the thiocarboxylate on the central carbon atom of the isocyanate or isothiocyanate. nih.gov This initial addition forms an unstable adduct that subsequently undergoes rearrangement and elimination of either carbonyl sulfide (B99878) (COS) or carbon disulfide (CS2) to yield the corresponding amide. nih.gov A comparison of the reactivity between isocyanates and isothiocyanates in these reactions indicates similar behavior, leading to a preference for the more readily available isocyanates in many synthetic applications. nih.gov
Cleavage Mechanisms of (9H-Fluoren-9-yl)methanethiol-Derived Protecting Groups
The 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis, is a derivative of (9H-fluoren-9-yl)methanol. nih.gov Its cleavage is a critical step and typically proceeds via a base-catalyzed β-elimination mechanism. The most common reagent for Fmoc removal is piperidine. The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. This generates a carbanion, which then triggers the elimination of the protecting group as dibenzofulvene and carbon dioxide, liberating the free amine.
In contrast, the 9-phenylfluoren-9-yl (Pf) group, used for nitrogen protection, is significantly more stable and requires harsher cleavage conditions. nih.gov It is typically removed by hydrogenolysis or under strongly acidic conditions. nih.gov The cleavage can also be effected by dissolving metal reductions (lithium or sodium in ammonia) or by treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a silane (B1218182) scavenger. nih.gov
Catalytic and Mediated Reactions Utilizing this compound
Beyond its role in generating thioacids for amide bond formation, this compound and its derivatives are utilized in other catalytic and mediated reactions.
Isonitrile-Mediated Amide Bond-Forming Reactions
Isonitrile-mediated amidation reactions provide a powerful tool for the formation of amide bonds, including sterically hindered ones. nih.gov When thioacids are used as the acylating species in these reactions, the transformation proceeds under remarkably mild conditions, often at room temperature. nih.govresearchgate.net The proposed mechanism involves the reaction of the thioacid with the isonitrile to form a formimidate carboxylate mixed anhydride (B1165640) (FCMA) intermediate. nih.govresearchgate.net This highly reactive intermediate can then be intercepted by an amine nucleophile to furnish the desired amide. nih.gov This method has proven effective in the synthesis of complex peptides. nih.gov
Strategic Applications of 9h Fluoren 9 Yl Methanethiol in Advanced Organic and Bioorganic Chemistry
Role as a Versatile Protecting Group in Complex Molecule Synthesis
Protecting groups are indispensable tools in organic synthesis, temporarily masking reactive functional groups to prevent undesired side reactions. jocpr.comorganic-chemistry.org (9H-Fluoren-9-yl)methanethiol and its derivatives, particularly the 9-fluorenylmethoxycarbonyl (Fmoc) group, have emerged as a cornerstone in the synthesis of complex molecules due to their unique properties. creative-peptides.comnih.gov
Application in Peptide and Amino Acid Synthesis
The synthesis of peptides, which are chains of amino acids linked by amide bonds, necessitates the protection of the α-amino group of each amino acid to control the sequence of addition. altabioscience.comweebly.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, derived from 9-fluorenylmethanol, is a widely used α-amino protecting group in solid-phase peptide synthesis (SPPS). creative-peptides.comaltabioscience.com The Fmoc group is stable under various reaction conditions but can be readily cleaved under mild basic conditions, typically with piperidine (B6355638), to allow for the sequential addition of the next amino acid. creative-peptides.com This strategy offers the advantage of milder reaction conditions compared to the acid-labile tert-butoxycarbonyl (Boc) protecting group, making it particularly suitable for the synthesis of peptides containing acid-sensitive modifications. creative-peptides.compeptide.com
The use of Fmoc-protected amino acids has become a mainstream approach in SPPS, enabling the efficient synthesis of long and complex peptides. creative-peptides.comaltabioscience.com The commercial availability of a wide array of high-purity Fmoc-amino acids has further contributed to its widespread adoption in both academic and industrial research. nih.govaltabioscience.com
Orthogonality with Other Protecting Group Strategies
A key principle in complex molecule synthesis is the concept of "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgbham.ac.uk This strategy is crucial for synthesizing molecules with multiple functional groups that require differential protection and deprotection steps. bham.ac.uk The Fmoc group exhibits excellent orthogonality with a variety of other protecting groups, a feature that is extensively exploited in peptide and organic synthesis. researchgate.netbiosynth.com
For instance, in Fmoc-based SPPS, side-chain functional groups of amino acids are typically protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or Boc. nih.govpeptide.com The Fmoc group on the α-amino group can be removed with a base (like piperidine) without affecting the acid-labile side-chain protecting groups. creative-peptides.compeptide.com Conversely, the side-chain protecting groups can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), while the peptide remains attached to the solid support if a suitable linker is used. peptide.com This orthogonal combination allows for precise control over the deprotection sequence, enabling the synthesis of complex peptides with various modifications. springernature.com
Furthermore, the Fmoc group is orthogonal to other protecting groups like the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, and various silyl (B83357) ethers, which are cleaved by fluoride (B91410) ions. researchgate.netlibretexts.org This broad orthogonality allows for the design of highly sophisticated synthetic routes for complex natural products and other organic molecules. bham.ac.uknih.gov
| Protecting Group System | N-Terminal Protection | Side-Chain Protection | N-Terminal Deprotection Reagent | Side-Chain Deprotection Reagent | Key Advantage |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc | tBu, Trt, Boc | Piperidine (Base) | Trifluoroacetic Acid (Acid) | Mild N-terminal deprotection, good orthogonality. creative-peptides.comnih.govpeptide.com |
| Boc/Bzl | Boc | Benzyl (Bzl) | Trifluoroacetic Acid (Acid) | HF or TFMSA (Strong Acid) | Effective for long or difficult sequences. peptide.com |
Exploration of Related Fluorene-Based Thiol and Sulfonyl Protecting Groups
The success of the Fmoc group has spurred the development of other fluorene-based protecting groups for various functional groups. For the protection of thiols, the 9-fluorenylmethyl (Fm) group has proven to be effective. nih.gov The S-Fm protection of cysteine residues is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu-based side-chain deprotection, offering another layer of orthogonality. nih.gov
Similarly, fluorene-based sulfonyl protecting groups have been investigated for the protection of amino groups. google.com These groups can offer different cleavage conditions compared to the standard Fmoc group, thereby expanding the repertoire of orthogonal protecting group strategies available to synthetic chemists. google.com The 9-phenyl-9-fluorenyl (PhF) group is another notable fluorene-based protecting group used for nitrogen protection, particularly valued for its ability to prevent racemization at the α-center of amino acids. acs.orgnih.gov
Facilitation of Peptide and Thioester Synthesis Methodologies
Beyond its role as a protecting group, this compound and its derivatives are instrumental in facilitating key methodologies for peptide and thioester synthesis.
Enabling Native Chemical Ligation Strategies
Native chemical ligation (NCL) is a powerful technique for the synthesis of large proteins by joining two unprotected peptide fragments. nih.govnih.gov The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. nih.gov The generation of peptide thioesters is a critical step in NCL. While traditionally associated with Boc-based SPPS, strategies have been developed to make NCL compatible with the more common Fmoc-based SPPS. nih.gov
This compound can be used to generate a C-terminal thioester on a solid support. nih.gov The resulting fluorenylmethyl thioester is stable during the Fmoc-based chain elongation. Upon completion of the peptide sequence, the thioester can be activated for the NCL reaction. This approach allows for the synthesis of the necessary peptide thioester fragments using the milder and more versatile Fmoc chemistry.
Development of Peptidyl Thioacid Generation Approaches
Peptidyl thioacids are valuable intermediates that can be readily converted to various thioesters for use in NCL and other ligation chemistries. nih.govnih.gov A method has been developed for the solid-phase synthesis of peptidyl thioacids using a linker based on N-[9-(thiomethyl)-9H-fluoren-2-yl]succinamic acid. nih.govnih.gov This linker allows for the assembly of the peptide chain using standard Boc chemistry for the N-terminal protection. A key feature of this method is the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for protecting side-chain functional groups of amino acids like alcohols and amines, and 9-fluorenylmethyl (Fm) for protecting side-chain acids and thiols. nih.govnih.gov
Convergent Combinatorial Synthetic Approaches for Complex Peptides
The synthesis of complex peptides and small proteins often presents significant challenges, including low yields and purification difficulties. Convergent solid-phase peptide synthesis (CSPPS) has been developed to address these issues by assembling pre-synthesized, protected peptide fragments. oup.com This approach is particularly advantageous for preparing long or otherwise "difficult" peptide sequences.
In the context of Fmoc (9-fluorenylmethoxycarbonyl) based peptide synthesis, which is a widely adopted strategy, the use of this compound and its derivatives plays a crucial role. nih.gov The Fmoc group is favored for its base-lability, allowing for mild deprotection conditions that preserve the integrity of sensitive amino acid side chains and modifications. nih.gov
Recent advancements have led to the development of novel thioesterification devices that are compatible with Fmoc-SPPS, enabling the automated synthesis of peptide crypto-thioesters that can be directly used in NCL reactions. nih.gov These methods often involve an amide-to-thioester rearrangement, facilitating the generation of the required thioester precursor. nih.gov
The table below summarizes key aspects of convergent peptide synthesis:
| Feature | Description | Reference |
| Principle | Assembly of pre-synthesized, protected peptide fragments. | oup.com |
| Key Intermediate | Peptide thioesters for Native Chemical Ligation (NCL). | nih.gov |
| Advantage over Linear SPPS | Improved efficiency for complex and long peptides, easier purification of intermediates. | oup.com |
| Role of Fmoc Chemistry | Provides mild deprotection conditions, preserving sensitive functionalities. | nih.gov |
Contributions to Bioconjugation Strategies Utilizing Fluorene-Thiol Scaffolds
Bioconjugation, the covalent linking of two biomolecules, is a fundamental tool in chemical biology, drug delivery, and diagnostics. Thiol-based conjugation chemistries are particularly prominent due to the unique reactivity of the cysteine thiol group. nih.gov Fluorene-thiol scaffolds, derived from or incorporating the this compound motif, have contributed to the development of novel bioconjugation strategies.
The inherent properties of the fluorene (B118485) group, such as its rigidity and potential for fluorescence, can be harnessed in the design of bioconjugation reagents. The thiol group provides a reactive handle for selective modification. One notable strategy is the para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces a fluorine atom on a perfluorinated aromatic ring. acs.org This reaction is rapid and proceeds under mild conditions, making it suitable for the post-synthetic modification of macromolecules like peptides. acs.org By incorporating a fluorene-thiol moiety into a peptide or other biomolecule, it can then be reacted with a perfluorinated partner, creating a stable conjugate.
The versatility of thiol chemistry allows for a variety of conjugation methods, including:
Thiol-ene and Thiol-yne Reactions: These "click" reactions involve the radical-mediated addition of a thiol to an alkene or alkyne, respectively. acs.org They are often initiated by light and can be performed under conditions compatible with biological molecules. nih.gov
Thiol-maleimide Addition: This is a widely used reaction for bioconjugation due to its high selectivity for thiols under physiological conditions. nih.gov
Thiol-disulfide Exchange: This reaction forms a reversible disulfide bond, which can be advantageous for applications requiring the release of the conjugated molecule within the reducing environment of a cell. acs.org
Thiol-vinylsulfone Michael Addition: Vinyl sulfones react specifically with thiols under mildly acidic conditions, offering another stable and selective conjugation method. nih.gov
The table below outlines various thiol-based bioconjugation reactions:
| Reaction Type | Reactants | Linkage Formed | Key Features | Reference |
| para-Fluoro-Thiol Reaction (PFTR) | Thiol + Perfluorinated aromatic | Thioether | Rapid, mild conditions, post-synthetic modification. | acs.org |
| Thiol-ene/Thiol-yne | Thiol + Alkene/Alkyne | Thioether | "Click" chemistry, often light-initiated. | acs.orgnih.gov |
| Thiol-maleimide Addition | Thiol + Maleimide | Thioether | Highly selective for thiols, widely used. | nih.gov |
| Thiol-disulfide Exchange | Thiol + Disulfide | Disulfide | Reversible linkage, useful for drug delivery. | acs.org |
| Thiol-vinylsulfone Addition | Thiol + Vinyl sulfone | Thioether | Stable linkage, specific reaction under mild acid. | nih.gov |
Utility in Heterocyclic Compound Synthesis Involving Fluorene Core Structures
The fluorene scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic and photophysical properties. researchgate.netresearchgate.net The reactivity of the C-9 position of the fluorene ring makes it a versatile starting point for the synthesis of a variety of heterocyclic compounds. researchgate.netthieme-connect.de this compound and related fluorene derivatives serve as key precursors in these synthetic routes.
One common strategy involves the reaction of 9H-fluorene-9-thione, which can be derived from fluorenone, with various reagents. uzh.ch For instance, the [3+2]-cycloaddition of diazomethanes with 9H-fluorene-9-thione leads to the formation of 2,5-dihydro-1,3,4-thiadiazoles. These intermediates can then eliminate nitrogen to generate reactive thiocarbonyl ylides. These ylides can undergo further reactions, such as dimerization to form 1,4-dithianes or trapping with another equivalent of the thioketone to yield 1,3-dithiolanes. uzh.ch
Furthermore, the fluorene moiety can be incorporated into more complex heterocyclic systems through multi-component reactions. researchgate.net For example, 9-isocyanofluorene can participate in various isocyanide-based multicomponent reactions to generate diverse and complex heterocyclic adducts. researchgate.net
The synthesis of functionalized 9-substituted fluorene derivatives can also be achieved through reactions of 9-hydroxyfluorene or its derivatives. thieme-connect.denih.gov For example, the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides can produce highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de
The following table lists some of the heterocyclic systems synthesized from fluorene precursors:
| Fluorene Precursor | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
| 9H-Fluorene-9-thione | Diazomethane derivative | 1,3-Dithiolane | [3+2] Cycloaddition | uzh.ch |
| 9H-Fluorene-9-thione | Diazomethane derivative | 1,4-Dithiane | Dimerization of thiocarbonyl ylide | uzh.ch |
| 9-Isocyanofluorene | Various components | Diverse heterocycles | Isocyanide-based multicomponent reaction | researchgate.net |
| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | Substituted benzamides | Boron trifluoride-catalyzed reaction | thieme-connect.de |
Advanced Spectroscopic and Computational Characterization of 9h Fluoren 9 Yl Methanethiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure and the study of conformational dynamics in solution. For fluorene (B118485) derivatives, ¹H and ¹³C NMR provide invaluable data on the electronic environment of each nucleus.
Conformational analysis of fluorene derivatives often reveals insights into the steric and electronic interactions of the substituent at the 9-position with the planar fluorene ring system. nih.gov The rotational freedom around the C9-CH₂ bond in (9H-Fluoren-9-yl)methanethiol would be a key determinant of its preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are predicted values based on the analysis of similar fluorene derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | ~7.2 - 7.8 | ~120 - 145 |
| C9-H | ~4.0 - 4.5 | ~50 - 55 |
| CH₂-S | ~2.5 - 3.0 | ~25 - 30 |
| SH | ~1.5 - 2.0 (broad) | - |
Vibrational and Electronic Absorption Spectroscopy (FTIR, UV-Vis, Photoluminescence) for Molecular Fingerprinting and Electronic Properties
Vibrational and electronic absorption spectroscopies are fundamental for characterizing the molecular structure and electronic transitions of organic compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), the aliphatic C-H stretching of the CH₂ group, and the C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ region. A weak S-H stretching band would be anticipated around 2550-2600 cm⁻¹. Comparative analysis with the FTIR spectrum of (9H-Fluoren-9-yl)methanol, which shows a strong O-H stretching band, would highlight the successful substitution of the hydroxyl group with a thiol. nih.gov
UV-Vis and Photoluminescence Spectroscopy: Fluorene and its derivatives are well-known for their strong UV absorption and fluorescence properties. The UV-Vis absorption spectrum of this compound in solution is expected to exhibit intense absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the fluorene chromophore. nih.govamazonaws.com The position and intensity of these bands can be influenced by the substituent at the C9 position. oup.com The introduction of the methanethiol (B179389) group may cause a slight solvatochromic shift in the absorption and emission spectra depending on the solvent polarity. The photoluminescence spectrum would likely show emission in the violet-blue region, a hallmark of many fluorene compounds. rsc.org
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |
|---|---|---|
| FTIR (cm⁻¹) | ~2550-2600 | S-H stretch |
| FTIR (cm⁻¹) | ~600-800 | C-S stretch |
| UV-Vis (nm) | ~260-300 | π-π* transitions |
| Photoluminescence (nm) | ~310-350 | Fluorescence Emission |
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography provides the most definitive evidence of molecular structure, offering precise measurements of bond lengths, bond angles, and crystal packing. While a crystal structure for this compound has not been reported, the structures of numerous other 9-substituted fluorene derivatives have been determined, providing a clear picture of the fluorene framework. nih.govnih.gov
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₁₄H₁₂S), the exact mass is 212.06598 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern is expected to be dominated by the loss of the methanethiol group or parts of it. A prominent peak would likely correspond to the stable fluorenyl cation (C₁₃H₉⁺) at m/z 165, formed by the cleavage of the C9-CH₂S bond. Other fragments could arise from the loss of SH or CH₂S.
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 213.07326 | 143.8 |
| [M+Na]⁺ | 235.05520 | 154.6 |
| [M-H]⁻ | 211.05870 | 150.1 |
Quantum Chemical Modeling and Density Functional Theory (DFT) for Mechanistic and Electronic Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.
Electronic Structure Elucidation and Band Gap Analysis
DFT calculations can provide detailed insights into the electronic properties of this compound. By optimizing the molecular geometry, one can calculate the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For fluorene derivatives, the HOMO and LUMO are typically delocalized over the π-system of the fluorene core. The substituent at the 9-position can modulate these frontier orbitals.
The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. DFT studies on various fluorene derivatives have shown that the nature of the substituent significantly impacts the energy gap. Electron-donating or -withdrawing groups can decrease the gap, leading to a red-shift in the absorption spectrum. nih.gov For this compound, the sulfur atom's lone pairs may participate in conjugation, influencing the electronic structure.
Reactivity Prediction and Reaction Pathway Analysis
DFT calculations are also powerful in predicting the reactivity of a molecule and exploring potential reaction pathways. For this compound, the thiol group is a primary site for chemical reactions, such as oxidation to disulfides or sulfonic acids, and nucleophilic substitution. The C9-H bond is also known to be acidic in fluorene, and its reactivity can be assessed computationally.
By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface for various reactions. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the compound's chemical behavior. Such studies have been instrumental in elucidating reaction mechanisms for various fluorene derivatives.
Exploration of Structure Activity Relationships and Design of Novel Fluorene Thiol Based Materials
Synthesis and Functionalization of 9,9-Disubstituted Fluorene (B118485) Derivatives
The synthesis of 9,9-disubstituted fluorene derivatives is crucial for ensuring the long-term stability of materials and for tuning their electronic and physical properties. mdpi.com The acidic protons at the C-9 position of the fluorene core are readily removed under basic conditions, making this site amenable to various substitution reactions. thieme-connect.de A variety of synthetic strategies, including transition-metal catalysis and metal-free methods, have been developed to create C-C bonds at this position. researchgate.net
Common methods for achieving 9,9-disubstitution include:
Alkylation: Using a base such as potassium hydroxide (B78521) (KOH) with an alkyl halide like methyl iodide (CH₃I) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a straightforward method for producing compounds like 9,9-dimethyl-9H-fluorene. mdpi.com
Reaction with Aldehydes/Ketones: The reaction with paraformaldehyde in the presence of a base like sodium methoxide (B1231860) can yield 9,9-bis(hydroxymethyl)-9H-fluorene. mdpi.com
Phase-Transfer Catalysis: For more complex substitutions, phase-transfer catalysts are effective. For instance, reacting a fluorene derivative with α,ω-dibromoalkanes in a biphasic system of toluene (B28343) and aqueous sodium hydroxide with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst allows for the introduction of two alkyl chains. ucf.edu
A specific methodology has been developed to synthesize alkylthiol-containing fluorene derivatives, which are of interest for their ability to anchor to metal surfaces like gold. ucf.edu This process involves a multi-step synthesis:
Dialkylation: The fluorene core is first dialkylated at the C-9 position using an appropriate α,ω-dibromoalkane under phase-transfer conditions. ucf.edu
Thioester Formation: The terminal bromine atoms on the newly introduced alkyl chains are converted to a thioester group by reacting the compound with potassium thioacetate. ucf.edu
Hydrolysis: The final step is the hydrolysis of the thioester to yield the desired terminal thiol (SH) moiety. ucf.edu
This synthetic route provides a versatile way to control the distance between the fluorene core and the terminal thiol group by varying the length of the alkyl chain, which is important for applications in nanotechnology and materials science. ucf.edu
Table 1: Selected Synthetic Methods for 9,9-Disubstituted Fluorene Derivatives
| Product | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 9,9-dimethyl-9H-fluorene | KOH, CH₃I, DMSO, 20 h, rt | 93% | mdpi.com |
| 9,9-bis(hydroxymethyl)-9H-fluorene | (CH₂O)n, NaOCH₃, DMSO/CH₃OH, 1 h, 0 °C | 55% | mdpi.com |
| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene | KOH, 2-(Bromomethyl)pyridine, toluene/water, 10 h, 60 °C | 43% | mdpi.com |
Development of Fluorene-Based Molecules for Optoelectronic Applications
Fluorene derivatives are considered highly promising materials for optoelectronic applications due to their excellent thermal stability, efficient charge transport properties, and high photoluminescence efficiency. mdpi.comentrepreneur-cn.com These characteristics make them prime candidates for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. entrepreneur-cn.com The electronic properties of fluorene-based molecules can be precisely tuned by introducing different substituents. mdpi.com For example, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn influences charge injection and transport, as well as the color of light emitted. mdpi.comumich.edu
Thiol–ene photo-click chemistry has been employed to create cross-linked poly(fluorene) networks. acs.org This technique offers a systematic way to control the network architecture, which can influence the optoelectronic properties of the resulting conjugated polymer films. acs.org By incorporating "defect" sites like fluorenone into the network, researchers can create a colorimetric indicator of electronic communication within the material, demonstrating a path toward controlling properties for improved device performance. acs.org
Fluorene-based molecules are particularly valued as blue-light-emitting materials in OLEDs, a class of compounds for which highly efficient and stable options remain relatively rare. entrepreneur-cn.comumich.edu The large energy band gap of fluorene derivatives makes them well-suited for blue emission. umich.edu They can be used as the primary light-emitting material in the emissive layer, often in either doped or non-doped device architectures. umich.eduacs.org
The performance of fluorene-based OLEDs is highly dependent on the molecular structure. By synthesizing symmetrical fluorene derivatives with various substituents attached via linkages like ethynyl (B1212043) groups, researchers can investigate how these modifications affect photophysical properties and device efficiency. mdpi.com Furthermore, combining oligofluorenyl blocks with electron-donating and electron-withdrawing end-caps can facilitate both hole and electron injection and transport, leading to devices with high efficiency and color purity. umich.edu For example, a series of oligomers (D1, D2, and D3) with increasing numbers of fluorene units showed that device performance was directly related to the oligomer length, with the D2-based device achieving a maximum external quantum efficiency (EQE) of 6.1%. umich.edu In another study, fluorene derivatives designed to be AIE-active were used to create solution-processed, non-doped blue OLEDs, with one device exhibiting a maximum luminance of 14,747 cd/m² and a current efficiency of 4.61 cd/A. acs.org
Table 2: Performance of Selected Fluorene-Based OLEDs
| Emitting Material | Max. Current Efficiency (cd/A) | Max. EQE (%) | Luminance (cd/m²) | Emission Color | Reference |
|---|---|---|---|---|---|
| PhN-OF(2)-Oxa | 4.61 | 3.09% | 14,747 | Blue | acs.org |
| D1 (Oligofluorene) | N/A | 2.6% | 15,310 | Blue | umich.edu |
| D2 (Oligofluorene) | N/A | 6.1% | 18,348 | Blue | umich.edu |
| D3 (Oligofluorene) | N/A | 4.5% | 19,416 | Blue | umich.edu |
| 4-PIMCFTPA (1 wt% doped) | 0.4 | 1.7% | N/A | Deep-Blue (CIE: 0.17, 0.06) | tandfonline.com |
Investigation of Aggregation-Induced Emission (AIE) Properties in Fluorene Analogues
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, termed luminogens, are non-emissive when dissolved in a good solvent but become highly fluorescent in an aggregated or solid state. acs.orgnih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation due to the formation of non-radiative species like excimers. acs.org The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR). acs.org In solution, the molecules undergo rotational or twisting motions that dissipate energy non-radiatively, but in the aggregate state, these motions are physically hindered, forcing the excited state to decay via radiative pathways, thus "turning on" fluorescence. acs.org
While the planar fluorene unit itself can be susceptible to ACQ, it can be strategically incorporated into larger molecular designs to create AIE-active materials. acs.orgnih.gov For instance, by replacing two phenyl rings in the classic AIE-gen tetraphenylethylene (B103901) (TPE) with a fluorene unit, researchers have synthesized new molecules that are non-emissive in solution but highly emissive as aggregates. acs.org Another strategy involves introducing electron-donating groups to the fluorene core, which can promote AIE behavior in solvent mixtures like H₂O/DMF due to restrictions in intramolecular charge transfer (ICT). nih.gov Conversely, adding an electron-withdrawing group like nitro (–NO₂) can quench this aggregation behavior. nih.gov
Locking electronically active moieties with a fluorene structure can also enhance emission properties by increasing molecular rigidity and suppressing concentration quenching, leading to high-performance OLEDs. rsc.org Gold(I) complexes incorporating a fluorene-based ligand have also been shown to exhibit AIE activity, demonstrating that the fluorene scaffold is a versatile building block for creating novel luminogens with crystallization-induced emission enhancement (CIEE) and mechanochromic properties. rsc.org
Design of Fluorene-Thiol Based Scaffolds for Chemical Biology Applications
Fluorescent small molecules have become indispensable tools in chemical biology, enabling the visualization of biological events with high sensitivity and spatiotemporal resolution. nih.govrsc.orgescholarship.org A well-designed fluorescent probe typically consists of a fluorophore (the light-emitting component), a linker, and a recognition motif that interacts with the biological target. nih.gov The fluorene core, with its inherent fluorescence, serves as an excellent scaffold for building such probes. nih.gov
The incorporation of a thiol (–SH) or methanethiol (B179389) (–CH₂SH) group into a fluorene-based scaffold introduces a highly versatile functional handle. Thiol groups are known for their unique reactivity and their strong affinity for soft metals like gold. ucf.edunih.gov This dual nature allows for several design strategies in chemical biology:
Bioconjugation: The thiol group can be used to attach the fluorene fluorophore to biomolecules like peptides or to the surface of gold nanoparticles. ucf.edunih.govacs.org This is useful for creating targeted imaging agents or drug delivery systems where the fluorene unit acts as a trackable fluorescent tag. ucf.edunih.gov
Sensing and Probing: The thiol group can act as a selective reaction site for detecting specific analytes. A phenacrylate scaffold has been developed for the tunable, thiol-inducible release of a cargo, demonstrating the potential for creating probes that respond to the intracellular thiol environment. nih.gov A fluorene-thiol scaffold could be designed to react with a specific biological molecule, leading to a change in the fluorene's fluorescence (a "turn-on" or "turn-off" response) and allowing for the detection of that analyte. nih.gov For example, a fluorene-based polymer probe was designed for the selective detection of the thiocyanate (B1210189) anion (SCN⁻) in living cells and zebrafish. nih.gov
The rational design of these scaffolds involves tuning the electronic properties of the fluorene fluorophore to achieve desired optical characteristics (e.g., excitation/emission wavelength, brightness) while leveraging the thiol group for targeted delivery or selective reactivity. nih.govrsc.org
Q & A
Q. What are the standard synthetic routes for (9H-Fluoren-9-yl)methanethiol, and how are reaction conditions optimized?
this compound (FmSH) is typically synthesized via thiolation reactions involving fluorenyl precursors. A common approach is the substitution of a hydroxyl or halide group on the fluorene scaffold with a thiol (-SH) group. For example, methanol thiolation—a reaction between methanol and hydrogen sulfide (H₂S) catalyzed by acid-base bifunctional systems—provides a methodological framework for such syntheses . Optimization involves adjusting catalyst composition (e.g., K₂WO₄/alumina for selectivity >90%) and reaction parameters (temperature: 300–360°C, pressure: 1–5 atm). Purity is validated via chromatography (HPLC) and spectroscopic methods (¹H NMR, FT-IR) .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Key characterization methods include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, -SH proton at δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 212.3).
- X-ray Crystallography : Resolves molecular geometry, as demonstrated in fluorene derivatives like 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene (R-factor: 0.052) .
Contradictions in spectral data (e.g., unexpected -SH peak shifts) are resolved by repeating experiments under inert atmospheres to prevent oxidation .
Q. What are the primary applications of this compound in organic synthesis and materials science?
FmSH serves as:
- Protecting Group : Shields thiols in peptide synthesis, enabling selective deprotection under mild acidic conditions .
- Self-Assembly Precursor : Forms ordered 2D networks at liquid/solid interfaces (e.g., 1-phenyloctane/HOPG), analyzed via scanning tunneling microscopy (STM) .
- Derivatization Reagent : Modifies surfaces in electronic materials (e.g., conductive polymers) .
Advanced Research Questions
Q. How do acid-base properties of catalysts influence the selectivity and yield in FmSH synthesis?
Catalyst acid-base properties critically govern reaction pathways. Strong Lewis acids (e.g., Al₂O₃) enhance methanol conversion but reduce selectivity due to competing side reactions (e.g., dimethyl sulfide formation). In contrast, K₂WO₄/alumina balances moderate acidity with high basicity, achieving 47% conversion and 96% selectivity for methanethiol derivatives at 360°C . Advanced designs employ zeolites with alkali promoters (e.g., K⁺) to weaken Lewis acid sites, improving selectivity .
Q. What methodologies resolve contradictions in spectroscopic data for FmSH derivatives?
Discrepancies in NMR or MS data often arise from oxidation byproducts or tautomeric equilibria. Methodological solutions include:
- Controlled Atmosphere Analysis : Conduct experiments under N₂/Ar to prevent -SH oxidation .
- Dynamic NMR (DNMR) : Detects tautomerization (e.g., thiol-thione equilibrium) by monitoring temperature-dependent peak splitting .
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .
Q. How do temperature and concentration affect the self-assembly of FmSH derivatives at liquid/solid interfaces?
STM studies reveal that FmSH derivatives form hexagonal or lamellar networks depending on:
- Temperature : Lower temperatures (e.g., 20°C) favor dense packing (surface coverage: 85%), while higher temperatures (40°C) reduce order (coverage: 45%) due to entropy-driven disorder .
- Concentration : Optimal monolayer formation occurs at 0.1–1.0 mM in 1-phenyloctane. Excess concentration induces multilayer defects .
Thermodynamic models (e.g., Langmuir adsorption) quantify binding energies (ΔG ~ -25 kJ/mol) and guide experimental parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
